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Compound of Interest

Compound Name: 8-Oxononanoyl-CoA

Cat. No.: B15598194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Oxononanoyl-CoA is an activated form of 8-oxononanoic acid, a keto-fatty acid. Acyl-

Coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic

pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. As the

activated form, 8-Oxononanoyl-CoA is a key substrate for enzymes involved in lipid

metabolism and may serve as a regulatory molecule in cellular signaling. Understanding its

synthesis is crucial for studying its biological functions, developing enzyme assays, and for its

potential application in drug discovery programs targeting lipid metabolic pathways.

This document provides a detailed protocol for the chemical synthesis of 8-Oxononanoyl-CoA,

beginning with the synthesis of its precursor, 8-oxononanoic acid, followed by its activation and

coupling to Coenzyme A.

Part 1: Synthesis of 8-Oxononanoic Acid
The synthesis of 8-oxononanoic acid can be efficiently achieved via a malonic ester synthesis-

based approach, followed by ketonic cleavage. This method involves the alkylation of an

acetoacetic ester with a suitable halo-ester, followed by hydrolysis and decarboxylation.
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Workflow for 8-Oxononanoic Acid Synthesis

Step 1: Enolate Formation

Step 2: Alkylation

Step 3: Hydrolysis & Decarboxylation Step 4: Purification

Ethyl Acetoacetate + Sodium Ethoxide
Ethyl Acetoacetate Enolate

Deprotonation

Alkylated Intermediate

SN2 Reaction

Methyl 7-bromoheptanoate

8-Oxononanoic Acid

Ketonic Cleavage

Aqueous NaOH, then H3O+ Column Chromatography Pure 8-Oxononanoic Acid
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Caption: Step-by-step workflow for the synthesis of 8-Oxononanoic Acid.

Protocol 1: Synthesis of 8-Oxononanoic Acid

This protocol is adapted from the general principles of acetoacetic ester synthesis.[1]
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Reagent Purity Supplier Notes

Ethyl acetoacetate ≥99% Sigma-Aldrich

Sodium ethoxide ≥95% Sigma-Aldrich
Handle under inert

atmosphere

Methyl 7-

bromoheptanoate
≥97% TCI Chemicals

Anhydrous Ethanol ≥99.5% Fisher Scientific

Sodium Hydroxide

(NaOH)
≥98% VWR

Hydrochloric Acid

(HCl)
37% VWR

Diethyl Ether Anhydrous Fisher Scientific

Magnesium Sulfate

(MgSO4)
Anhydrous Sigma-Aldrich

Silica Gel 60 Å, 230-400 mesh VWR
For column

chromatography

Procedure

Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in

anhydrous ethanol under a nitrogen atmosphere. To this solution, add ethyl acetoacetate (1.0

eq) dropwise at room temperature. Stir the mixture for 1 hour.

Alkylation: Add methyl 7-bromoheptanoate (1.0 eq) dropwise to the reaction mixture. Heat

the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Work-up 1: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether
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(3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and

concentrate in vacuo to obtain the crude alkylated intermediate.

Hydrolysis and Decarboxylation (Ketonic Cleavage): To the crude intermediate, add a 10%

aqueous solution of NaOH. Heat the mixture at 50°C for 12 hours. Cool the solution in an ice

bath and acidify to pH 2 with concentrated HCl.

Work-up 2: Extract the acidified solution with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane:ethyl acetate gradient to yield pure 8-oxononanoic acid.

Quantitative Data

Step
Reactant
Molar Ratio
(eq)

Solvent
Temperatur
e (°C)

Time (h)
Typical
Yield (%)

Alkylation

Ethyl

acetoacetate:

NaOEt:Brom

o-ester

(1:1:1)

Anhydrous

Ethanol
Reflux 12-18 80-90 (crude)

Hydrolysis/De

carboxylation
-

10% aq.

NaOH
50 12 85-95

Overall - - - - ~70-80

Part 2: Synthesis of 8-Oxononanoyl-CoA
The synthesis of the CoA thioester is achieved by first activating the carboxylic acid group of 8-

oxononanoic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as

a coupling agent, followed by reaction with the free thiol group of Coenzyme A.
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Workflow for 8-Oxononanoyl-CoA Synthesis

Step 1: NHS Ester Formation

Step 2: Thioesterification Step 3: Purification

8-Oxononanoic Acid + NHS + DCC
8-Oxononanoic Acid NHS Ester

Activation

8-Oxononanoyl-CoA

Coupling

Coenzyme A (Trilithium salt) HPLC Purification Pure 8-Oxononanoyl-CoA
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Caption: Step-by-step workflow for the synthesis of 8-Oxononanoyl-CoA.

Protocol 2: Synthesis of 8-Oxononanoyl-CoA
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Reagent Purity Supplier Notes

8-Oxononanoic acid >98% (Synthesized) From Protocol 1

N,N'-

Dicyclohexylcarbodiim

ide (DCC)

>99% Sigma-Aldrich
Potent allergen,

handle with care

N-Hydroxysuccinimide

(NHS)
>98% Sigma-Aldrich

Coenzyme A,

Trilithium salt
≥85% Sigma-Aldrich Store at -20°C

Anhydrous

Dichloromethane

(DCM)

≥99.8% Sigma-Aldrich

Sodium Bicarbonate

(NaHCO3)
≥99.5% VWR

Tetrahydrofuran (THF) Anhydrous Sigma-Aldrich

Procedure

Activation of 8-Oxononanoic Acid: Dissolve 8-oxononanoic acid (1.0 eq) and N-

hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under a

nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq)

in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6

hours.

Removal of Byproduct: A white precipitate of dicyclohexylurea (DCU) will form. Filter the

reaction mixture to remove the DCU precipitate and wash the solid with a small amount of

cold DCM. Concentrate the filtrate under reduced pressure to yield the crude NHS ester.

Coupling with Coenzyme A: Prepare a solution of Coenzyme A trilithium salt (1.2 eq) in a 0.5

M aqueous sodium bicarbonate buffer (pH ~8.0). Add an equal volume of THF to create a

biphasic mixture.
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Reaction: Dissolve the crude NHS ester from step 2 in THF and add it dropwise to the

vigorously stirring Coenzyme A solution. Stir the reaction at room temperature for 12-16

hours.

Purification: Acidify the reaction mixture to pH 5-6 with dilute HCl. The product can be

purified using solid-phase extraction (SPE) or preparative High-Performance Liquid

Chromatography (HPLC) on a C18 column. The final product can be lyophilized for long-term

storage.

Quantitative Data

Step
Reactant
Molar Ratio
(eq)

Solvent
System

Temperatur
e (°C)

Time (h)
Typical
Yield (%)

NHS Ester

Formation

Acid:NHS:DC

C (1:1.1:1.1)

Anhydrous

DCM
0 to RT 4-6 >90 (crude)

CoA Coupling

NHS

Ester:CoA

(1:1.2)

THF / aq.

NaHCO3
RT 12-16 50-70

Overall - - - - ~45-65

Part 3: Biological Context and Application
8-Oxononanoyl-CoA, as a medium-chain acyl-CoA, is a substrate for mitochondrial β-

oxidation. Its precursor, 8-oxononanoic acid, and related oxo-fatty acids may act as signaling

molecules that regulate lipid metabolism. They are hypothesized to influence the activity of key

enzymes such as Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid

synthesis, and Carnitine Palmitoyltransferase 1 (CPT1), which controls the entry of fatty acids

into mitochondria for oxidation. By inhibiting ACC and potentially activating pathways that

promote CPT1 activity (e.g., via PPARα), 8-oxononanoyl-CoA and its derivatives could shift

cellular metabolism from lipid storage to lipid utilization.

Hypothesized Regulatory Role of 8-Oxononanoyl-CoA in Lipid Metabolism
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Hypothesized Regulation of Lipid Metabolism

Fatty Acid Synthesis (Cytosol)
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β-Oxidation
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Caption: Hypothesized role of 8-Oxononanoyl-CoA in regulating lipid metabolism.
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Enzyme Assays: Synthesized 8-Oxononanoyl-CoA can be used as a substrate to study the

kinetics and inhibition of enzymes involved in medium-chain fatty acid metabolism.

Metabolic Studies: It can serve as a standard in metabolomic analyses to identify and

quantify this specific acyl-CoA species in biological samples.

Drug Discovery: As a potential signaling molecule, it can be used in screening assays to

identify protein targets and to develop modulators of lipid metabolism for conditions such as

metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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